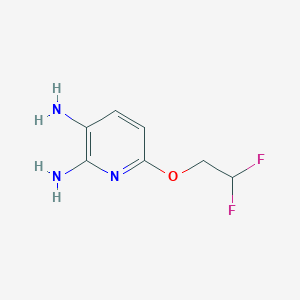

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine

Description

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is a pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 6-position and two amine groups at the 2- and 3-positions.

Properties

Molecular Formula |

C7H9F2N3O |

|---|---|

Molecular Weight |

189.16 g/mol |

IUPAC Name |

6-(2,2-difluoroethoxy)pyridine-2,3-diamine |

InChI |

InChI=1S/C7H9F2N3O/c8-5(9)3-13-6-2-1-4(10)7(11)12-6/h1-2,5H,3,10H2,(H2,11,12) |

InChI Key |

MBPLMYBCBTWMSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)N)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoroethoxy group and the amino groups play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 6) | N-Substituents | Structural Similarity* |

|---|---|---|---|---|---|---|

| 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine | Not provided | C₇H₁₀F₂N₃O | 190 | 2,2-Difluoroethoxy | 2,3-diamine | Reference compound |

| 6-Methoxypyridine-2,3-diamine | 28020-38-4 | C₆H₉N₃O | 139 | Methoxy | 2,3-diamine | 0.93 (Ethoxy analog) |

| 6-Ethoxy-N²-methylpyridine-2,3-diamine | 148433-49-2 | Not provided | Not provided | Ethoxy | N²-methyl, 3-amino | 0.93 |

| 6-Isopropoxy-N²-methylpyridine-2,3-diamine | 172648-43-0 | Not provided | Not provided | Isopropoxy | N²-methyl, 3-amino | 0.90 |

| 6-Methoxy-N²-methylpyridine-2,3-diamine hydrochloride | 194720-55-3 | Not provided | Not provided | Methoxy | N²-methyl, 3-amino (HCl salt) | 0.98 |

| 6-Methoxy-N²-phenylpyridine-2,3-diamine | 6604-51-9 | Not provided | Not provided | Methoxy | N²-phenyl, 3-amino | 0.93 |

*Structural similarity scores derived from , calculated using proprietary algorithms comparing substituent groups and core structures.

Key Observations:

Substituent Effects :

- The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to fluorine atoms, increasing electronegativity and lipophilicity compared to methoxy or ethoxy groups. This may enhance membrane permeability and resistance to oxidative metabolism .

- Bulkier substituents (e.g., isopropoxy) reduce structural similarity (0.90), likely due to steric hindrance affecting molecular interactions .

Hydrochloride salts (e.g., CAS 194720-55-3) exhibit higher aqueous solubility, advantageous for formulation .

Reactivity and Bioactivity :

- Pyridine-2,3-diamine derivatives dimerize into fused oxazine or pyridopyrazine structures, with bioactivity linked to dimer stability and electronic properties . The electron-withdrawing nature of fluorine may modulate dimerization kinetics or dimer stability.

Research Findings and Implications

- Dimerization Potential: Burkholderia sp. MAK1 catalyzes oxidative dimerization of pyridine-2,3-diamine derivatives into fused heterocycles (e.g., dipyridooxazines). These dimers show promise as anticancer and antimicrobial agents, though the specific activity of 6-(2,2-difluoroethoxy)pyridine-2,3-diamine-derived dimers remains unexplored .

- Metabolic Stability: Fluorine substituents often reduce metabolic degradation by cytochrome P450 enzymes, suggesting prolonged half-life for the difluoroethoxy derivative compared to non-fluorinated analogs.

Biological Activity

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 201.18 g/mol

The presence of the difluoroethoxy group enhances the lipophilicity and may influence the compound's interaction with biological targets.

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways.

- Interaction with Receptors : The compound shows potential for binding to various receptors, which could modulate physiological responses.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial activities. For instance, compounds similar to 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine have been noted for their effectiveness against a range of bacterial and fungal pathogens. A study demonstrated that derivatives of pyridine can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine | M. tuberculosis | Inhibitory effect observed |

| Similar Pyridine Derivatives | Various bacteria | Broad-spectrum antimicrobial activity |

Anticancer Activity

6-(2,2-Difluoroethoxy)pyridine-2,3-diamine has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) with IC values in the micromolar range .

| Cell Line | IC Value (μM) | Effect |

|---|---|---|

| HCT116 | 5.0 | Growth inhibition |

| MV4-11 | 0.3 | Significant antiproliferative effect |

Study on Antimicrobial Activity

A study published in Nature examined the bioconversion of pyridin-2-amines using whole cells of Burkholderia sp., highlighting the effectiveness of pyridine derivatives in microbial metabolism and their potential as therapeutic agents against resistant strains . The findings suggest that modifications to the pyridine structure can enhance its efficacy.

Study on Anticancer Effects

In a separate investigation focusing on Aurora kinase inhibitors, compounds structurally related to 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine were shown to selectively inhibit Aurora-A kinase with promising stability profiles in mouse models . This highlights the potential for developing targeted cancer therapies based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.